molecular formula C14H21N5O B11504352 [1,3,5]Triazine, 2-allyloxy-4,6-di(pyrrolidin-1-yl)-

[1,3,5]Triazine, 2-allyloxy-4,6-di(pyrrolidin-1-yl)-

Cat. No.: B11504352
M. Wt: 275.35 g/mol
InChI Key: ZLBRIFGXLPPRNW-UHFFFAOYSA-N
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Description

2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a heterocyclic compound featuring a triazine ring substituted with pyrrolidine and propenyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the reaction of cyanuric chloride with pyrrolidine and propenyl alcohol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by pyrrolidine and propenyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The propenyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The pyrrolidine groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the pyrrolidine groups.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The propenyloxy and pyrrolidine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(PROP-2-EN-1-YLOXY)-4,6-DIMETHYL-1,3,5-TRIAZINE: Similar structure but with methyl groups instead of pyrrolidine.

    2-(PROP-2-EN-1-YLOXY)-4,6-DIPHENYL-1,3,5-TRIAZINE: Contains phenyl groups instead of pyrrolidine.

Uniqueness

2-(PROP-2-EN-1-YLOXY)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to the presence of pyrrolidine groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

2-prop-2-enoxy-4,6-dipyrrolidin-1-yl-1,3,5-triazine

InChI

InChI=1S/C14H21N5O/c1-2-11-20-14-16-12(18-7-3-4-8-18)15-13(17-14)19-9-5-6-10-19/h2H,1,3-11H2

InChI Key

ZLBRIFGXLPPRNW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC(=N1)N2CCCC2)N3CCCC3

Origin of Product

United States

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